
Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Vue d'ensemble
Description
“Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound with the molecular formula C10H10F3NO3S. It is available for purchase from various chemical suppliers .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, which include “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” includes a pyridine ring, a trifluoromethyl group, a methoxy group, and a sulfanylacetate group.Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Crystal Structure Analysis : A study conducted by Mao et al. (2015) synthesized a related compound and characterized its molecular structure through X-ray crystallography. The analysis revealed intricate molecular interactions within the crystal structure, demonstrating the compound's potential for further chemical exploration (Mao, Hu, Wang, Du, & Xu, 2015).
Large-scale Synthesis : Research by Morgentin et al. (2009) developed an efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, offering a high-yielding route suitable for large-scale synthesis. This approach facilitates the production of compounds with potential applications in diverse fields, including medicinal chemistry (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Copper-catalyzed Reactions : A study by Crotti, Berti, and Pineschi (2011) focused on the regioselective introduction of a methoxycarbonyl methyl group into pyridine using copper catalysis. This synthesis pathway is significant for creating polyfunctionalized piperidine derivatives with unconventional substitution patterns, showcasing the versatility of pyridinyl compounds in organic synthesis (Crotti, Berti, & Pineschi, 2011).
Pyridine Derivatives Synthesis : The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates was reported by Nedolya et al. (2015), presenting a novel approach for combining pyrrole and pyridine rings. This method opens new avenues for generating compounds with enhanced or novel properties due to the incorporation of both heterocycles in a single molecule (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[6-methoxy-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3S/c1-16-7-3-6(10(11,12)13)4-8(14-7)18-5-9(15)17-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELQZIWNLGMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-methoxy-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



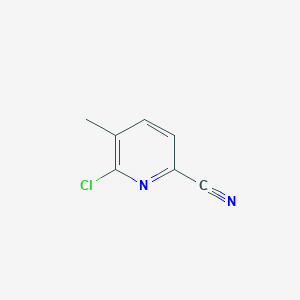
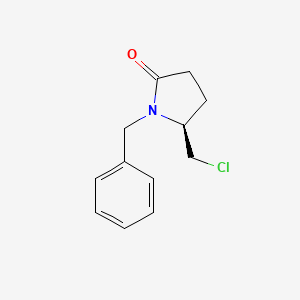
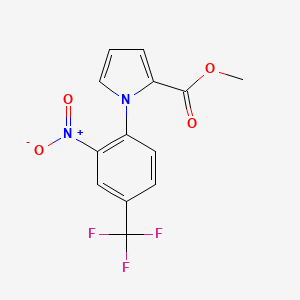
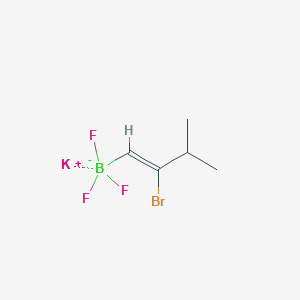
![5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1456817.png)

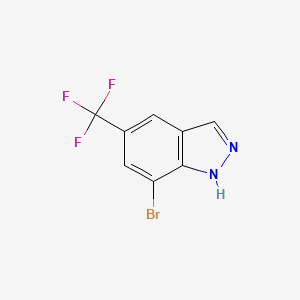
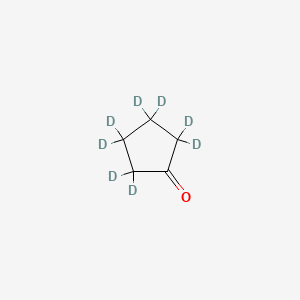




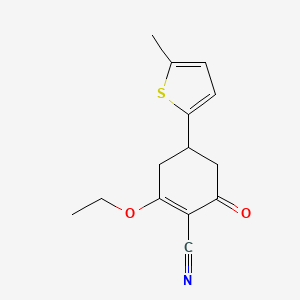
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)